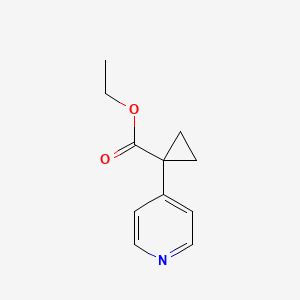

Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate

Description

Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a cyclopropane-derived ester featuring a pyridin-4-yl substituent. This compound is structurally characterized by a strained cyclopropane ring fused to a carboxylate ester group and a pyridine moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 1-pyridin-4-ylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-10(13)11(5-6-11)9-3-7-12-8-4-9/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLVZKGJKLGCJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20710619 | |

| Record name | Ethyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858035-95-7 | |

| Record name | Ethyl 1-(pyridin-4-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate serves as a versatile building block in organic synthesis. Its cyclopropane structure allows for various chemical transformations, making it suitable for synthesizing complex molecules. It can undergo reactions such as oxidation to yield carboxylic acids and ketones, reduction to form alcohols and amines, and substitution reactions leading to halogenated or aminated derivatives.

Synthetic Routes

The synthesis of this compound typically involves the cyclopropanation of pyridine derivatives. One common method includes the reaction of pyridin-4-ylacetic acid with ethyl diazoacetate under basic conditions, often facilitated by catalysts like rhodium or copper. This versatility in synthesis highlights its importance in developing new compounds in pharmaceutical research.

Medicinal Chemistry

Potential Drug Development

The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural characteristics enable it to act as an inhibitor or activator within biological systems. For instance, studies have indicated that derivatives of cyclopropanecarboxylates exhibit anti-cancer properties, with some compounds demonstrating activity against various human cancers such as melanoma and prostate cancer .

Biological Activity

Research has suggested that ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate may interact with metalloproteins due to the ability of the pyridine ring to coordinate with metal ions. This interaction could modulate enzyme activity, making it a candidate for further investigation in enzyme-substrate interaction studies.

Biological Research

Ligand Studies

In biological research, this compound can function as a ligand for studying enzyme interactions. Its ability to form stable complexes with metal ions is particularly useful in metalloprotein studies, contributing to a better understanding of enzyme mechanisms and functions.

Case Studies

Recent investigations have explored the activity of similar compounds against prostate cancer cell lines. For example, a library of related compounds was synthesized and tested for their inhibitory effects on androgen receptors, revealing significant potential for therapeutic applications . These findings underscore the relevance of ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate in cancer research.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate | Methyl ester instead of ethyl | Potentially different solubility properties |

| Ethyl 2-(pyridin-4-yl)cyclopropanecarboxylate | Substituent on the second position of cyclopropane | May exhibit different biological activity |

| Propyl 1-(pyridin-3-yl)cyclopropanecarboxylate | Propyl group instead of ethyl and different pyridine position | Variation in lipophilicity |

This table illustrates how variations in substituents and positions lead to differences in chemical behavior and biological activity, highlighting the uniqueness of ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate within this class of compounds.

Mechanism of Action

The mechanism by which Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate with structurally related compounds, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Properties

*Similarity scores derived from molecular descriptor-based comparisons (0.0–1.0 scale) .

†Calculated based on standard atomic weights.

‡Data from molecular dynamics simulations .

Key Differences and Implications

In contrast, the 4-nitrophenyl analog (Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate) features a strong electron-withdrawing nitro group, which could increase electrophilicity and alter metabolic stability . The pyridazinyl- and phenyl-substituted analog (compound 14o’ in ) demonstrated potent bioactivity as a Class II inhibitor, synthesized via Procedure C with 40% yield. Its trans:cis isomer ratio (9:1) suggests stereochemical preferences in target engagement .

Synthetic Accessibility :

- Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate’s discontinued status contrasts with the commercial availability of its nitro-substituted analog . This may reflect challenges in large-scale synthesis or stability issues.

Structural Rigidity and Drug Design: Cyclopropane rings enforce conformational constraints, but substituents like bromo (e.g., Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate) or ketone groups introduce additional reactivity sites for further functionalization .

Biological Activity

Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate has the molecular formula and a molecular weight of 163.17 g/mol. The compound features a cyclopropane ring fused with a pyridine moiety, which contributes to its reactivity and interaction with biological targets. The cyclopropane structure allows for unique steric and electronic properties that can enhance binding affinity to various receptors or enzymes.

The mechanism by which Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropane ring may act as a reactive site, facilitating covalent bonding with target molecules. The pyridine ring enhances the compound’s binding affinity through π-π interactions and hydrogen bonding, making it a promising candidate for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate. Its unique structure allows it to exhibit activity against various bacterial strains, suggesting applications in pharmaceutical formulations aimed at treating infections.

Anticancer Activity

Research has indicated that derivatives of cyclopropanecarboxylates, including this compound, may possess anticancer properties. In vitro studies have shown efficacy against human breast cancer cell lines, demonstrating the compound's potential as a lead for developing new anticancer agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, including phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, modifications to the cyclopropane structure have been linked to enhanced potency in inhibiting PDE10A, indicating its relevance in treating neurological disorders such as schizophrenia .

Comparative Analysis with Similar Compounds

The biological activity of Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate can be compared with its isomers and related compounds. The position of the pyridine ring significantly influences the compound's reactivity and binding properties.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate | Pyridine at the 2-position | Different binding affinity compared to the 4-position |

| Methyl 1-(pyridin-4-yl)cyclopropanecarboxylate | Methyl ester instead of ethyl | Potentially different solubility properties |

| Propyl 1-(pyridin-3-yl)cyclopropanecarboxylate | Propyl group instead of ethyl | Variation in lipophilicity and biological activity |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of cyclopropanecarboxylic acids, Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate was tested against MDA-MB-435 breast cancer cells. The results indicated significant cytotoxicity at concentrations ranging from to , suggesting that this compound may serve as a scaffold for developing novel anticancer therapies .

Case Study 2: Enzyme Inhibition Profile

A detailed pharmacological characterization revealed that modifications to Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate could enhance its selectivity and potency as a PDE10A inhibitor. This study demonstrated that specific structural alterations led to improved pharmacokinetic profiles while maintaining therapeutic efficacy .

Preparation Methods

Cyclopropanation of Pyridinyl Precursors Using Ethyl Diazoacetate

One of the most direct and efficient methods for synthesizing ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate involves the cyclopropanation of pyridin-4-yl-substituted aldehydes using ethyl diazoacetate as the carbene source under catalytic conditions.

- Catalysts: Transition metal catalysts such as copper(I) iodide (CuI), palladium acetate (Pd(OAc)2), or Pd2(dba)3 with triphenylphosphine are used to generate the carbene intermediate from ethyl diazoacetate.

- Solvents: Common solvents include dichloromethane, toluene, or dichloroethane.

- Reaction Conditions: Typically, the aldehyde and catalyst are combined under inert atmosphere (argon), heated moderately (around 25–80 °C), then ethyl diazoacetate is added to initiate cyclopropanation.

- Workup: After reaction completion (monitored by GC, NMR, or TLC), the mixture is cooled, and the crude product is purified by flash chromatography.

This method offers good yields (up to ~85%) and stereoselectivity, producing trans-cyclopropane derivatives predominantly. The procedure can be adapted to various substituted pyridine aldehydes, including 4-pyridyl derivatives.

| Parameter | Details |

|---|---|

| Catalyst | CuI, Pd(OAc)2, Pd2(dba)3 + PPh3 |

| Solvent | DCM, toluene, dichloroethane |

| Temperature | 25–80 °C |

| Reaction Time | 0.5–2 hours |

| Yield | Up to 85% |

| Monitoring Techniques | GC, 1H NMR, TLC |

Source: Adapted from a detailed catalytic one-pot synthesis approach for cyclopropyl esters.

Cyclopropanation via Intramolecular Cyclization of Pyridin-4-yl Acetate Derivatives

Another approach involves the intramolecular cyclization of ethyl pyridin-4-ylacetate derivatives using dibromoethane and strong bases to form the cyclopropane ring.

- Step 1: Generation of the lithium enolate of pyridin-4-yl-acetic acid ethyl ester using lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at ambient temperature (~25 °C).

- Step 2: Treatment of the enolate with 1,2-dibromoethane in THF and N,N-dimethylformamide (DMF) to induce cyclopropanation via nucleophilic substitution and ring closure.

- Yield: Reported yields are approximately 82%.

| Step | Reagents/Conditions | Temperature | Time | Outcome |

|---|---|---|---|---|

| 1 | Pyridin-4-yl-acetic acid ethyl ester + LiHMDS in THF | 25 °C | 0.5 h | Formation of enolate |

| 2 | Addition of 1,2-dibromoethane in THF/DMF | 25 °C | 2 h | Cyclopropanation, 82% yield |

Source: Chemical synthesis route summary for ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate.

Esterification of Cyclopropanecarboxylic Acid Derivatives

A more classical approach involves preparing the cyclopropanecarboxylic acid intermediate, followed by esterification with ethanol to form the ethyl ester.

- Preparation of cyclopropanecarboxylic acid: Can be synthesized via oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperature without catalysts or solvents, simplifying the process and lowering costs.

- Esterification: The acid is reacted with ethanol in the presence of acidic esterification catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) at 20–200 °C, preferably 60–150 °C.

- Chlorination and further functionalization: For some derivatives, cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride using chlorinating agents such as thionyl chloride at 50–100 °C, which can then be reacted with pyridin-4-yl alcohol derivatives or amines.

- Amidation and related reactions: The acid or its derivatives can be converted into amides or other functional groups under controlled conditions.

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Oxidation | Cyclopropanecarboxaldehyde + O2 | Elevated T | Catalyst-free, solvent-free |

| Esterification | Cyclopropanecarboxylic acid + EtOH + acid catalyst | 60–150 °C | Acidic catalyst required |

| Chlorination | Cyclopropanecarboxylic acid + SOCl2 | 50–100 °C | Produces cyclopropanecarbonyl chloride |

Source: Patent US5504245A describing cyclopropanecarboxylic acid and ester preparation.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Cyclopropanation (Diazo) | Ethyl diazoacetate, Pd or Cu catalysts | 25–80 °C, inert atmosphere | ~85 | High yield, stereoselective | Requires diazo compounds, metal catalysts |

| Intramolecular Cyclization | Pyridin-4-yl-acetic ester, LiHMDS, dibromoethane | 25 °C, 2.5 h total | 82 | Straightforward, moderate conditions | Use of strong base, dibromoethane |

| Esterification of Acid Intermediate | Cyclopropanecarboxylic acid, ethanol, acid catalyst | 60–150 °C | Variable | Simple reagents, scalable | Multi-step, requires acid intermediate |

Research Findings and Notes

- The catalytic cyclopropanation method is well-documented for producing cyclopropane esters with high stereoselectivity and purity, suitable for pharmaceutical intermediates. The use of Pd or Cu catalysts allows for efficient carbene transfer from ethyl diazoacetate to pyridinyl aldehydes.

- The intramolecular cyclization via enolate formation and dibromoethane alkylation provides a robust alternative without requiring diazo compounds, with good yields and mild conditions.

- The esterification approach starting from cyclopropanecarboxylic acid is classical and versatile but involves multiple steps and sometimes requires handling of reactive intermediates such as acid chlorides or amidation reactions.

- The oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid can be performed efficiently without catalysts, relying on oxygen mass transfer, which simplifies scale-up and reduces costs.

- Purification typically involves flash chromatography, and reaction monitoring is conducted by gas chromatography, nuclear magnetic resonance spectroscopy, or thin-layer chromatography.

Q & A

Q. What are the established synthetic routes for Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation reactions. A gold-catalyzed approach using ethyl diazoacetate and pyridine derivatives (e.g., ethylene or substituted alkenes) at room temperature with NaBArF₄ as an additive achieves ~70% yield . Key variables include catalyst loading (e.g., IPrAuCl at 1–5 mol%), solvent (dichloromethane or toluene), and reaction time (6–24 hours). Optimizing steric and electronic effects of the pyridine substituents is critical for regioselectivity. Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. How can researchers characterize the purity and structural integrity of Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ ~1.0–2.5 ppm) and pyridine aromatic signals (δ ~7.0–8.5 ppm).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (expected m/z ~205.11 for C₁₁H₁₃NO₂).

- Physical Properties : Compare boiling point (e.g., ~129–133°C for ethyl cyclopropanecarboxylate analogs) and refractive index (n²⁰/D ~1.420) with literature values .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic effects of the pyridine substituent on cyclopropane ring stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Focus on:

- Ring Strain Energy : Compare cyclopropane ring strain (~27 kcal/mol) with unsubstituted analogs.

- NBO Analysis : Evaluate hyperconjugation between the pyridine nitrogen lone pair and cyclopropane σ-bonds.

- TD-DFT : Predict UV-Vis absorption spectra for photochemical applications. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM .

Q. How do steric and electronic factors influence the reactivity of Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate in ring-opening reactions?

- Methodological Answer : Reactivity studies should involve:

- Electrophilic Additions : Test reactions with halogens (Br₂, Cl₂) in non-polar solvents. Pyridine’s electron-withdrawing effect increases ring strain, favoring ring-opening.

- Acid/Base Stability : Expose the compound to HCl/NaOH (0.1–1M) and monitor degradation via TLC or LC-MS. The ester group may hydrolyze under basic conditions.

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) to assess cyclopropane ring hydrogenation vs. pyridine reduction .

Q. What strategies resolve contradictions in reported synthetic yields for cyclopropanecarboxylate derivatives?

- Methodological Answer : Systematic analysis includes:

- Reaction Reproducibility : Verify catalyst activation (e.g., NaBArF₄’s role in gold catalysis) and moisture sensitivity.

- Byproduct Identification : Use GC-MS to detect diazo coupling byproducts or pyridine N-oxide formation.

- Statistical Design : Apply DoE (Design of Experiments) to optimize temperature, solvent, and stoichiometry. For example, a central composite design can model interactions between pyridine substituents and cyclopropanation efficiency .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare the bioactivity of Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate with its analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied pyridine substituents (e.g., methyl, nitro, amino groups) and cyclopropane modifications (e.g., hydroxymethyl ).

- Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase profiling), and cellular uptake (HPLC-MS/MS). Use positive controls (e.g., cisplatin for cytotoxicity).

- Data Normalization : Express IC₅₀ values relative to lipophilicity (logP) calculated via shake-flask or HPLC-derived methods .

Q. What analytical workflows are recommended for detecting degradation products under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and humidity (75% RH) over 14 days.

- Stability-Indicating Methods : Develop a UPLC-PDA method with a BEH C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient.

- Mass Spectral Libraries : Compare degradation peaks with databases (e.g., NIST) to identify hydrolyzed esters or oxidized pyridine moieties .

Tables for Key Data

Table 1 : Comparative Physicochemical Properties of Cyclopropanecarboxylate Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Refractive Index (n²⁰/D) |

|---|---|---|---|

| Ethyl cyclopropanecarboxylate | 114.14 | 129–133 | 1.420 |

| Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate | 144.17 | N/A | N/A |

| Ethyl 1-(pyridin-4-yl)cyclopropanecarboxylate* | 205.11 (theoretical) | ~150–160 (predicted) | ~1.485 (predicted) |

Table 2 : Optimization Parameters for Gold-Catalyzed Cyclopropanation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (IPrAuCl) | 1–5 mol% | Maximizes turnover |

| Temperature | 20–25°C | Prevents diazo decomposition |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction Time | 6–12 hours | Balances conversion vs. byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.